molecular formula C9H13ClN2O2 B1601345 3,5-Dimethoxy-benzamidine hydrochloride CAS No. 61416-81-7

3,5-Dimethoxy-benzamidine hydrochloride

Cat. No. B1601345
CAS RN: 61416-81-7
M. Wt: 216.66 g/mol
InChI Key: JYCNBCYWSLQCFS-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-benzamidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. This compound is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including those synthesized from 2,3-dimethoxybenzoic acid, have demonstrated significant antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamides have shown promising antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that “3,5-Dimethoxy-benzamidine hydrochloride” could potentially be used in antibacterial applications.

Antifungal and Antiviral Properties

Triazine and tetrazine derivatives, which are structurally similar to benzamides, have been found to possess antifungal and antiviral properties . This suggests potential applications in the treatment of fungal and viral infections.

Cancer Treatment

Benzamides have been widely used in the treatment of cancer . They have shown potential as anti-tumor agents, suggesting that “3,5-Dimethoxy-benzamidine hydrochloride” could have applications in cancer therapy.

Industrial Applications

Amide compounds are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that “3,5-Dimethoxy-benzamidine hydrochloride” could have potential industrial applications.

Heterogeneous Catalysis and Photocatalysis

Triazine and tetrazine compounds have found applications in heterogeneous catalysis and photocatalysis . Given the structural similarities, “3,5-Dimethoxy-benzamidine hydrochloride” could potentially be used in similar applications.

properties

IUPAC Name

3,5-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNBCYWSLQCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486480
Record name 3,5-Dimethoxy-benzamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-benzamidine hydrochloride

CAS RN

61416-81-7
Record name 3,5-Dimethoxy-benzamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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